1-Imidazo[1,2-a]pyridin-7-ylpiperazin-2-one
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Overview
Description
1-Imidazo[1,2-a]pyridin-7-ylpiperazin-2-one is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Imidazo[1,2-a]pyridin-7-ylpiperazin-2-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. Common synthetic strategies include:
Condensation Reactions: These involve the reaction of imidazo[1,2-a]pyridine derivatives with piperazine under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step, often using catalysts such as transition metals.
Intramolecular Cyclizations: These reactions involve the formation of the imidazo[1,2-a]pyridine ring system through cyclization of appropriate precursors under thermal or catalytic conditions.
Industrial Production Methods
Industrial production methods for this compound often involve scalable versions of the synthetic routes mentioned above. These methods are optimized for high yield and purity, often using continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Imidazo[1,2-a]pyridin-7-ylpiperazin-2-one undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metals such as palladium, platinum, and nickel.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
1-Imidazo[1,2-a]pyridin-7-ylpiperazin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1-Imidazo[1,2-a]pyridin-7-ylpiperazin-2-one involves its interaction with specific molecular targets and pathways. This compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes involved in disease pathways.
Modulate Receptors: Interact with receptors on cell surfaces, altering cellular signaling and function.
Affect Gene Expression: Influence the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A related compound with similar structural features but different functional groups.
Imidazo[1,2-a]pyrimidine: Another related compound with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,2-a]pyrazine: A compound with a pyrazine ring, offering different electronic and steric properties.
Uniqueness
1-Imidazo[1,2-a]pyridin-7-ylpiperazin-2-one is unique due to its specific combination of the imidazo[1,2-a]pyridine and piperazine rings, which confer distinct pharmacological properties and synthetic versatility. This uniqueness makes it a valuable scaffold in drug design and a promising candidate for further research .
Properties
Molecular Formula |
C11H12N4O |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-imidazo[1,2-a]pyridin-7-ylpiperazin-2-one |
InChI |
InChI=1S/C11H12N4O/c16-11-8-12-2-6-15(11)9-1-4-14-5-3-13-10(14)7-9/h1,3-5,7,12H,2,6,8H2 |
InChI Key |
CUJQGQHNJALXHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC3=NC=CN3C=C2 |
Origin of Product |
United States |
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